

# GSK6853 vs NI-57 BRPF1 inhibitor comparison

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Compound Focus: **GSK6853**

Cat. No.: S529491

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## Quick Comparison at a Glance

The table below summarizes the core characteristics of **GSK6853** and NI-57 based on the available data.

Property	GSK6853	NI-57
Chemical Name	Not specified in sources	4-Cyano-N-(1,3-dimethyl-2-oxo-1,2-dihydroquinolin-6-yl)-2-methoxybenzene-1-sulfonamide [1]
Molecular Weight	409.5 Da [2]	383.42 [1]
Target	BRPF1 Bromodomain [3] [4]	BRPF Bromodomains [1]
Primary Assay Potency (TR-FRET)	IC <sub>50</sub> = 8 nM [4]	IC <sub>50</sub> = 86 nM (KD from BROMOscan) [5] [6] [7]
Cellular Target Engagement (NanoBRET)	IC <sub>50</sub> = 20 nM [4]	IC <sub>50</sub> = 100 nM [3]
Selectivity	>1600-fold selective for BRPF1 over other bromodomains in a 48-bromodomain panel [4]	Demonstrated selectivity for BRPF1b over BRPF1a [5] [6] [7]

| **Key Characteristics** | - Superior BRPF1 inhibitor, suitable for *in vivo* studies [3]

- Recommended cellular concentration  $\leq 1 \mu\text{M}$  [4] | - Identified as part of a novel hit identification platform (BioPALS) [5] [7] |

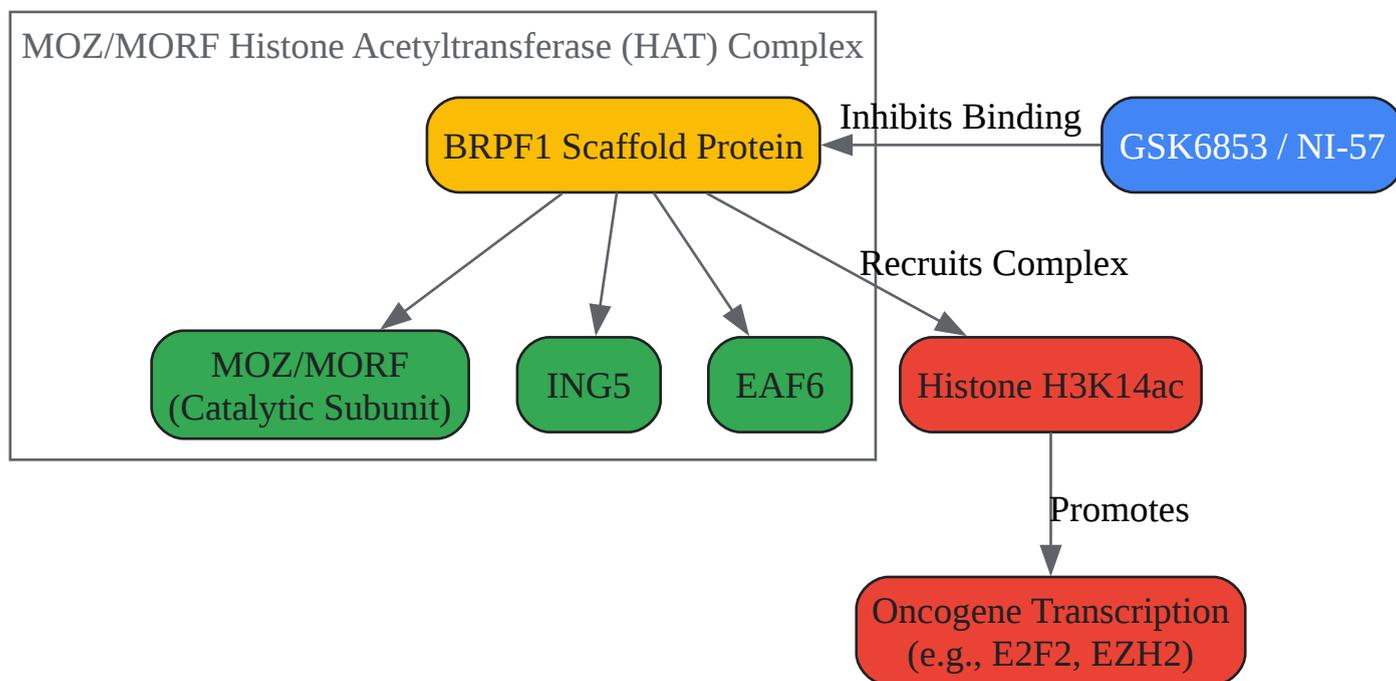
## Experimental Data & Protocols

The quantitative data in the table above is derived from several key experimental methodologies. Here is a brief overview of these protocols:

- **TR-FRET Assay:** This assay is used to measure potency in a cell-free system. It typically involves a bromodomain protein, a fluorescently labeled acetylated peptide ligand, and a tracer that competes with the ligand for binding. Inhibition is measured by the reduction in fluorescence resonance energy transfer (FRET) [3] [4].
- **BROMOscan Assay:** This is a competitive binding assay used to determine dissociation constants ( $K_D$ ) and profile selectivity across a large panel of bromodomains [3] [4].
- **Cellular NanoBRET Target Engagement:** This cell-based assay assesses a compound's ability to engage with the target in a more physiologically relevant environment. It uses Bioluminescence Resonance Energy Transfer (BRET) to monitor the displacement of a fluorescent probe from the bromodomain by the inhibitor [3] [8] [4].
- **Grating-Coupled Interferometry (GCI):** A label-free biosensing technology used to resolve extremely rapid binding kinetics (association  $k_{on}$  and dissociation  $k_{off}$  rates), which are used to calculate the equilibrium binding constant ( $K_D$ ) [5] [6] [7].

## Biological Context of BRPF1 Inhibition

To better understand the function of these inhibitors, the following diagram illustrates the role of BRPF1 and the mechanism of its inhibitors.



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As shown above, BRPF1 acts as a critical scaffold for assembling the MOZ/MORF histone acetyltransferase complex [9] [4]. This complex acetylates histone H3 at lysine 14 (H3K14ac), an epigenetic mark that promotes the transcription of oncogenes like **E2F2** and **EZH2** [9]. By inhibiting BRPF1's bromodomain, compounds like **GSK6853** and NI-57 disrupt this pro-oncogenic signaling pathway.

Research has shown that **GSK6853** exerts anti-proliferative effects in non-small cell lung cancer (NSCLC) cells by suppressing the **JAK2/STAT3 signaling axis** and downregulating **CCNA2 (Cyclin A2)**, leading to cell cycle arrest and apoptosis [10].

## A Guide for Researcher Application

When deciding between these chemical tools, consider their distinct strengths:

- **GSK6853 is a highly validated chemical probe.** With its excellent potency and selectivity, it is the preferred tool for confidently attributing observed cellular phenotypes to BRPF1 bromodomain inhibition. The SGC, which disseminates high-quality chemical probes, recommends using it at concentrations not exceeding **1  $\mu$ M** to minimize off-target risks [4]. It has been successfully used to investigate BRPF1 function in various cancer models, including NSCLC [10].

- **NI-57 represents a valuable starting point.** It serves as a potent and selective inhibitor, particularly useful for demonstrating selectivity over the closely related BRPF1a isoform [5] [7]. It exemplifies a novel chemotype identified through advanced AI-driven screening platforms, making it of interest for research into new inhibitor scaffolds [5].

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